4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline
Beschreibung
4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline (CAS: 183322-19-2) is a substituted quinazoline derivative characterized by two distinct alkoxy substituents at positions 6 and 7: a 2-chloroethoxy group at position 6 and a 2-methoxyethoxy group at position 5. This compound is primarily recognized as Impurity 6 of the anticancer drug erlotinib (N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine) . Its structural features make it a critical intermediate or byproduct in the synthesis of tyrosine kinase inhibitors targeting epidermal growth factor receptor (EGFR) .
Eigenschaften
IUPAC Name |
4-chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O3/c1-18-4-5-20-12-7-10-9(13(15)17-8-16-10)6-11(12)19-3-2-14/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORJMEOQKVOQBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)N=CN=C2Cl)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596527 | |
| Record name | 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183322-19-2 | |
| Record name | 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183322-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Sequential Alkylation of the Aromatic Core
The synthesis begins with the alkylation of a dihydroxy-substituted aromatic precursor, typically derived from 3,4-dihydroxybenzaldehyde or analogous structures. To introduce the 2-chloroethoxy and 2-methoxyethoxy groups regioselectively, a stepwise approach is employed:
-
Initial Etherification : Reacting 3,4-dihydroxybenzaldehyde with 2-chloroethyl bromide in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) at 100°C yields 3-(2-chloroethoxy)-4-hydroxybenzaldehyde. This step achieves ~85% yield under optimized conditions.
-
Second Etherification : The remaining hydroxyl group is alkylated with 2-methoxyethyl bromide using similar conditions, producing 3-(2-chloroethoxy)-4-(2-methoxyethoxy)benzaldehyde.
The regioselectivity of these reactions is controlled by adjusting the stoichiometry of alkylating agents and reaction temperature. Excess base (K₂CO₃) ensures complete deprotonation of phenolic hydroxyl groups, while DMF acts as a polar aprotic solvent to facilitate nucleophilic substitution.
Quinazoline Core Formation
The alkylated benzaldehyde derivative is subsequently converted into the quinazoline scaffold. This involves:
-
Cyclization : Treatment with formamide or ammonium formate under acidic conditions induces cyclization, forming 6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazolin-4(3H)-one. Yields range from 70–80% depending on the choice of cyclizing agent.
-
Chlorination : The 4-position hydroxyl group is replaced with chlorine using phosphorus oxychloride (POCl₃) at reflux temperatures (110–120°C). This step achieves near-quantitative conversion (>95%).
Optimized Industrial-Scale Synthesis
Continuous Flow Alkylation
Modern production methods prioritize efficiency and safety. Continuous flow reactors enable precise control over reaction parameters, reducing side products like over-alkylated derivatives. For example, a mixed solvent system of tetrahydrofuran (THF) and water facilitates rapid heat dissipation, allowing alkylation at 80°C with 90% yield.
One-Pot Cyclization-Chlorination
Combining cyclization and chlorination in a single reactor minimizes intermediate isolation steps. Using POCl₃ as both a cyclization catalyst and chlorinating agent reduces processing time by 40%. This method achieves an overall yield of 82% for the quinazoline core.
Reaction Mechanisms and Kinetic Analysis
Etherification Kinetics
The rate of alkylation follows second-order kinetics, dependent on the concentration of the phenolic substrate and alkyl halide. Polar solvents like DMF stabilize the transition state, accelerating the reaction. Competitive hydrolysis of alkyl halides is mitigated by maintaining anhydrous conditions.
Chlorination via POCl₃
Phosphorus oxychloride acts as a Lewis acid, coordinating to the carbonyl oxygen of the quinazolin-4(3H)-one. This activates the 4-position for nucleophilic attack by chloride, forming the chloro derivative. The reaction proceeds via an SN2 mechanism, with complete conversion achievable within 4–6 hours.
Industrial Production and Purification
Crystallization Techniques
Crude 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline is purified via recrystallization from methanol or ethanol. Optimal purity (>99.5%) is achieved by slow cooling of saturated solutions, yielding needle-like crystals suitable for pharmaceutical applications.
Quality Control Metrics
-
HPLC Analysis : Confirms chemical purity using a C18 column with UV detection at 254 nm.
-
NMR Spectroscopy : ¹H NMR (CDCl₃) displays characteristic signals at δ 3.45 (s, 3H, OCH₃), δ 4.20 (m, 4H, OCH₂CH₂Cl), and δ 8.50 (s, 1H, quinazoline H-2).
Comparative Data Tables
Table 1: Etherification Conditions and Yields
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Chloroethyl Br | K₂CO₃ | DMF | 100 | 85 |
| 2-Methoxyethyl Br | Cs₂CO₃ | THF | 80 | 90 |
Table 2: Chlorination Agents and Efficiency
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | Toluene | 6 | 95 |
| SOCl₂ | Dichloroethane | 8 | 88 |
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups at the 4 and 6 positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinazoline core or the ether groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an aminoquinazoline derivative, while oxidation could introduce hydroxyl or carbonyl groups.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting kinases or other enzymes involved in disease pathways.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved would be determined by the specific modifications made to the quinazoline scaffold and the biological context in which it is used.
Vergleich Mit ähnlichen Verbindungen
Structural Isomers: Positional Variants
The compound’s structural isomers differ in the placement of substituents on the quinazoline core:
Key Findings :
- Synthetic Byproducts : Positional isomers (e.g., 183322-19-2 vs. 183322-20-5) arise during nucleophilic substitution reactions due to competing reactivity at positions 6 and 7 .
- Purification Challenges : The chloroethoxy group in 183322-19-2 complicates purification, necessitating strategies like piperazine substitution to modify polarity .
Functional Group Modifications: Impact on Bioactivity
Comparisons with derivatives bearing alternative substituents:
Key Findings :
- EGFR Inhibition : Erlotinib’s bis(2-methoxyethoxy) groups balance solubility and target engagement, whereas chloroethoxy substituents (as in 183322-19-2) reduce efficacy by destabilizing drug-receptor interactions .
- Solubility vs. Potency : Longer alkoxy chains (e.g., 199328-74-0) improve aqueous solubility but hinder binding to EGFR’s ATP pocket .
- Piperazine Derivatives : Compounds like 894426-67-6 demonstrate how basic nitrogen atoms enhance bioavailability and metabolic stability .
Biologische Aktivität
4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and its potential as a therapeutic agent.
- Molecular Formula : C13H14Cl2N2O3
- Molecular Weight : 317.168 g/mol
- CAS Number : 183322-19-2
- Stereochemistry : Achiral
This compound functions primarily as an inhibitor of specific kinases involved in cancer cell proliferation. It has been identified as an Aurora kinase inhibitor and a PDGF (Platelet-Derived Growth Factor) inhibitor, which are critical in the signaling pathways that regulate cell division and survival in cancerous tissues .
Anticancer Properties
Quinazoline derivatives, including this compound, have demonstrated significant anticancer activity:
- Inhibition of Cancer Cell Proliferation : Studies show that quinazoline derivatives can effectively inhibit the growth of various cancer cell lines. For instance, molecular docking studies indicate that these compounds bind effectively to targets involved in tumor growth .
- Cytotoxicity : The cytotoxic effects of this compound were evaluated using the MTT assay on breast cancer cell lines (MCF-7). Results indicated that the compound exhibited a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent .
- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific receptors that modulate cell survival pathways. This mechanism is crucial for developing targeted therapies against resistant cancer types .
Case Studies and Research Findings
Q & A
Q. How can the synthesis of 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline be optimized for higher yields?
Methodological Answer:
- Reagent Selection: Use dichloromethane (DCM) as a solvent with oxalyl chloride for chlorination (2 days at room temperature), achieving 74% yield . Compare this to DMSO-based reflux methods (18 hours), which yield 65% .
- Catalyst Efficiency: Introduce catalytic dimethylformamide (DMF) during chlorination to enhance reactivity .
- Workup Optimization: Neutralize with saturated sodium bicarbonate post-reaction to minimize side products, followed by drying over anhydrous Na₂SO₄ .
- Table 1: Synthesis Comparison
| Method | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Chlorination | DCM + DMF | 2 days | 74% | |
| Hydrazide Cyclization | DMSO | 18 hours | 65% |
Q. What characterization techniques are critical for verifying the structure of this quinazoline derivative?
Methodological Answer:
- NMR Spectroscopy: Analyze NMR peaks to confirm substituent positions (e.g., methoxy groups at δ 3.95 ppm and chloroethoxy at δ 4.0–4.3 ppm) .
- Mass Spectrometry (MS-ESI): Validate molecular weight (e.g., MH peaks at 428–535 m/z for intermediates) .
- Elemental Analysis: Confirm purity (>95%) and stoichiometry (e.g., C 50.6%, H 4.9%, N 11.2% for hydrochloride salts) .
Q. How can solubility and stability challenges be addressed during in vitro assays?
Methodological Answer:
- Solvent Systems: Use ethyl acetate/methanol/water (47:6:47) mixtures for solubilization .
- pH Adjustment: Stabilize the compound in aqueous buffers at pH 8 using sodium hydrogen carbonate .
- Storage: Store as a hydrochloride salt under inert conditions (N₂ atmosphere) to prevent degradation .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways and transition states, as demonstrated by ICReDD’s approach to reaction design .
- Machine Learning (ML): Train models on existing quinazoline reaction datasets to predict optimal conditions (e.g., solvents, catalysts) .
- Case Study: ICReDD reduced reaction development time by 50% using computational-experimental feedback loops .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Analysis: Compare IC₅₀ values under standardized assay conditions (e.g., kinase inhibition assays) .
- Structural Analogues: Test derivatives like 4-(4-chloro-2-fluoroanilino)-6-methoxyquinazolines to isolate substituent effects .
- Meta-Analysis: Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. What strategies improve the design of quinazoline-based kinase inhibitors?
Methodological Answer:
- Structure-Activity Relationship (SAR): Modify the 6- and 7-positions with alkoxy groups (e.g., 2-methoxyethoxy) to enhance target binding .
- Crystallography: Resolve co-crystal structures with kinases (e.g., EGFR) to identify key interactions .
- In Silico Docking: Use AutoDock Vina to screen substituent libraries for improved affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
